1-Phenylsulfonylindole-6-boronic acid
Overview
Description
1-Phenylsulfonylindole-6-boronic acid is an organic compound with the molecular formula C14H12BNO4S. It is a boronic acid derivative, characterized by the presence of both a boronic acid group and a phenylsulfonyl group attached to an indole ring.
Mechanism of Action
Target of Action
The primary target of 1-Phenylsulfonylindole-6-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound’s mode of Brønsted acidity also depends on the medium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . The oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylsulfonylindole-6-boronic acid can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple an aryl halide with a boronic acid derivative under mild conditions . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Phenylsulfonylindole-6-boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding boronic esters or acids.
Reduction: Formation of boron-containing reduced products.
Substitution: Nucleophilic substitution reactions at the boronic acid group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or nucleophiles.
Major Products Formed
The major products formed from these reactions include boronic esters, reduced boron compounds, and substituted indole derivatives .
Scientific Research Applications
1-Phenylsulfonylindole-6-boronic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Indole-6-boronic acid
- Phenylsulfonylindole
Uniqueness
1-Phenylsulfonylindole-6-boronic acid is unique due to the combination of the boronic acid and phenylsulfonyl groups on the indole ring. This structural feature imparts distinct reactivity and stability, making it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
[1-(benzenesulfonyl)indol-6-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO4S/c17-15(18)12-7-6-11-8-9-16(14(11)10-12)21(19,20)13-4-2-1-3-5-13/h1-10,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWRLLZYYUIBOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CN2S(=O)(=O)C3=CC=CC=C3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376829 | |
Record name | 1-Phenylsulfonylindole-6-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-52-6 | |
Record name | B-[1-(Phenylsulfonyl)-1H-indol-6-yl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480438-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylsulfonylindole-6-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 480438-52-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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